molecular formula C27H26N6O2 B2527384 ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate CAS No. 850243-75-3

ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2527384
CAS No.: 850243-75-3
M. Wt: 466.545
InChI Key: IBZUZSMVGJBYIC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with multiple substituents:

  • 6-position: Benzyl group
  • 2- and 5-positions: Methyl groups
  • 3-position: Phenyl group
  • 7-position: 5-Amino-1H-pyrazole-4-carboxylate ethyl ester side chain

Pyrazolo[1,5-a]pyrimidines are pharmacologically significant due to their diverse bioactivities, including COX-2 inhibition, HMG-CoA reductase inhibition, and CRF1 antagonism .

Properties

IUPAC Name

ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2/c1-4-35-27(34)22-16-29-32(24(22)28)26-21(15-19-11-7-5-8-12-19)17(2)30-25-23(18(3)31-33(25)26)20-13-9-6-10-14-20/h5-14,16H,4,15,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUZSMVGJBYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various aromatic aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Therapeutic Applications

Antioxidant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. Ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate has been evaluated for its radical scavenging abilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging tests. Such activities are crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anticancer Properties
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The structural characteristics of this compound contribute to its potential as an anticancer agent, with some studies reporting IC50 values indicating effective inhibition of tumor growth .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been documented. Pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory processes, making them candidates for the development of anti-inflammatory drugs. The biological evaluation of similar compounds suggests that ethyl 5-amino derivatives may offer therapeutic benefits in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Common methodologies include:

Condensation Reactions
Condensation reactions involving benzyl-substituted pyrazoles and other heterocycles are often employed to form the core structure. These reactions can be optimized for yield and purity through various conditions such as temperature control and solvent choice.

Functional Group Modifications
Subsequent modifications to introduce functional groups like amino and carboxylate functionalities are crucial for enhancing the biological activity of the final product. Techniques such as N-acetylation or esterification are frequently used in these steps.

Biological Evaluations

In Vitro Studies
Extensive in vitro studies have been conducted to evaluate the biological activity of ethyl 5-amino derivatives. These studies typically involve assessing antioxidant capacity through radical scavenging assays and determining cytotoxicity against various cancer cell lines using MTT assays or similar methodologies.

In Vivo Studies
To further validate efficacy, in vivo studies are essential. Animal models are employed to assess the pharmacokinetics and therapeutic effects of the compound in a biological context. Parameters such as dosage, administration route, and observed side effects are meticulously recorded.

Data Summary

Application Description References
Antioxidant ActivityExhibits significant radical scavenging properties against oxidative stress
Anticancer PropertiesInduces apoptosis in various cancer cell lines; effective IC50 values reported
Anti-inflammatory EffectsModulates inflammatory pathways; potential for anti-inflammatory drug development

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Differences

The table below highlights key structural distinctions between the target compound and analogues:

Compound Name / ID Substituents (Positions) Key Functional Groups Biological Activity (Reported) Reference
Target Compound 6-benzyl, 2,5-dimethyl, 3-phenyl, 7-pyrazole carboxylate Amino, ester, benzyl Not explicitly reported (inferred from class) N/A
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl, 5-carboxylate Carboxylate ester COX-2 inhibition, HMG-CoA reductase inhibition
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazinyl)pyrazolo[1,5-a]pyrimidine 6-benzyl, 7-piperazinyl Piperazinyl Not reported (structural analogue)
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) 6-cyano, 7-amino, 3-carboxamide Cyano, carboxamide Cytotoxicity evaluation
2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7a) 5,7-dimethyl, 2-arylamino Arylamino, carboxamide Cytotoxicity screening

Key Observations :

  • The benzyl group at position 6 in the target compound is rare; most analogues feature smaller alkyl/aryl groups (e.g., methyl, phenyl) .
  • The amino-pyrazole carboxylate side chain at position 7 is unique and may enhance solubility or hydrogen-bonding capacity compared to simpler substituents (e.g., piperazinyl or cyano groups) .
Cytotoxicity and Receptor Binding
  • Compound 10a: Exhibits cytotoxicity against human cancer cell lines (IC₅₀ = 3.2–8.7 µM) due to its electron-withdrawing cyano group enhancing membrane permeability .
  • Compound 7a : Moderate cytotoxicity (IC₅₀ = 12–25 µM), attributed to the carboxamide moiety interacting with cellular targets .
Crystallographic and Spectroscopic Data
  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits planar fused-ring systems with π-π stacking (centroid distance = 3.426 Å) and intermolecular hydrogen bonds (C–H···O/N) .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8b) : X-ray analysis confirms a folded pyrazolo-pyrimidine core stabilized by hydrogen bonding .

The target compound’s benzyl group may disrupt crystallinity, complicating X-ray analysis.

Biological Activity

Ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate (CAS No: 850243-75-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core linked to various functional groups. Its molecular formula is C27H26N6O2C_{27}H_{26}N_6O_2, indicating a significant degree of molecular complexity which contributes to its biological activity.

Anticancer Properties

Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : This compound has been evaluated for its ability to inhibit key kinases involved in cancer progression. Specifically, it has demonstrated potent inhibition of Pim-1 kinase, a target implicated in cell survival and proliferation in multiple cancer types .
  • Cell Viability Assays : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values indicate strong potency at submicromolar concentrations, suggesting effective therapeutic potential .

Enzyme Inhibition

Beyond its anticancer properties, the compound exhibits enzyme inhibitory activity:

  • Pim-1 and Flt-3 Kinase Inhibition : The compound has been characterized as a dual inhibitor of Pim-1 and Flt-3 kinases. Inhibition assays reveal that it achieves over 95% inhibition at low micromolar concentrations, making it a candidate for further development as a targeted therapy .
  • Selectivity Profile : The selectivity of this compound against other kinases was assessed using a panel of 119 oncogenic kinases. Results indicated that it selectively inhibits only a few kinases at significant levels while sparing others, which is crucial for minimizing side effects in therapeutic applications .

Study on Anticancer Activity

A study published in 2014 focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives including this compound. The lead compound was shown to inhibit BAD phosphorylation in cell-based assays and significantly reduce colony formation in clonogenic survival assays, indicating its potential as an effective anticancer agent .

Synthesis and Evaluation

Another research effort involved the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Gram-positive bacteria and cancer cell lines. The findings suggested that modifications to the core structure could enhance biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug development .

Q & A

Basic: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate?

Answer:
A widely used method involves condensation reactions between 5-amino-3-arylpyrazoles and β-diketones or β-ketoesters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol, followed by purification via silica gel chromatography . Optimizing solvent choice (e.g., ethanol vs. methanol) and reaction time (30 min to 8 h) is critical to minimize byproducts like isomeric pyrimidine carboxylates . Structural confirmation requires NMR and MS to distinguish regioisomers, as planar fused-ring systems (pyrazole-pyrimidine) exhibit distinct spectral patterns .

Basic: How can researchers verify the purity and structural integrity of this compound during synthesis?

Answer:
Analytical techniques include:

  • 1H/13C NMR : To confirm substituent positions and fused-ring planarity (e.g., deviations <0.004 Å in pyrimidine rings ).
  • Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ peaks matching calculated molecular weights).
  • TLC monitoring : To track reaction progress and isolate intermediates .
    Discrepancies in elemental analysis (e.g., C/H/N percentages) may indicate impurities, requiring recrystallization (e.g., cyclohexane for colorless crystals ).

Advanced: What strategies address low yields in multi-step syntheses of substituted pyrazolo[1,5-a]pyrimidines?

Answer:

  • Catalytic additives : Use of LiOH·H2O or triethylamine to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates like 5-amino-1H-pyrazole-4-carboxylate derivatives .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and side-product formation .
  • Computational pre-screening : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error approaches .

Advanced: How do substituents (e.g., benzyl, phenyl, amino) influence the biological activity of such compounds?

Answer:

  • Amino groups : Enhance binding to enzymatic targets (e.g., aminopeptidase N inhibition via hydrogen bonding ).
  • Benzyl/phenyl groups : Improve lipophilicity and membrane permeability, critical for cellular uptake .
  • Methyl substituents : Stabilize the fused-ring system, reducing metabolic degradation .
    Example : Ethyl 5-amino derivatives show higher bioactivity than non-amino analogs in VEGFR2 inhibition assays .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar analogs?

Answer:

  • Comparative crystallography : X-ray structures (e.g., Acta Cryst. data ) provide reference geometries to validate NMR assignments.
  • DFT calculations : Predict chemical shifts for hypothetical regioisomers and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .

Advanced: What computational tools are recommended for designing novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity?

Answer:

  • Reaction path search algorithms : ICReDD’s quantum chemical methods predict transition states and intermediates, narrowing optimal conditions .
  • Molecular docking (AutoDock, Glide) : Simulate interactions with targets like COX-2 or CRF1 receptors .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

  • Purification bottlenecks : Column chromatography is impractical for large batches; alternatives include recrystallization or membrane filtration .
  • Exothermic reactions : Requires controlled addition of reagents (e.g., aryl hydrazines) to prevent thermal runaway .
  • Byproduct management : Isomeric byproducts (e.g., ethyl 5-methyl vs. 7-methyl derivatives) necessitate precise stoichiometry .

Advanced: How can researchers leverage heterogeneous catalysis to improve sustainability in synthesis?

Answer:

  • Solid acid catalysts : Zeolites or sulfonated carbon reduce waste in cyclization steps vs. traditional HCl .
  • Flow chemistry : Continuous reactors minimize solvent use and enhance heat transfer for exothermic steps .
  • Biocatalysis : Lipases or esterases for enantioselective modifications of carboxylate groups .

Basic: What pharmacological assays are most relevant for evaluating this compound’s therapeutic potential?

Answer:

  • Enzyme inhibition : Fluorescence-based assays for aminopeptidase N, MMP9, or VEGFR2 activity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • ADMET profiling : Microsomal stability assays and Caco-2 permeability tests .

Advanced: How do reaction conditions (pH, solvent polarity) affect the tautomeric equilibrium of pyrazolo[1,5-a]pyrimidines?

Answer:

  • Acidic conditions : Favor protonation at N3, stabilizing the 4,7-dihydro tautomer .
  • Polar solvents (DMSO, H2O) : Shift equilibrium toward the keto form, enhancing solubility for biological assays .
  • Neutral pH : Promotes aromaticity in the pyrimidine ring, critical for π-π stacking in crystal packing .

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